SV119 was identified through structure-activity relationship studies aimed at developing high-affinity ligands for sigma-2 receptors. It belongs to a class of compounds known as sigma receptor ligands, which have been explored for their roles in cancer therapy and imaging . The compound's chemical structure features a free amino group linked via a six-methylene unit, contributing to its binding affinity and selectivity for sigma-2 receptors .
The synthesis of SV119 involves several key steps, focusing on the creation of derivatives that enhance its therapeutic efficacy. One notable approach is the conjugation of SV119 with polyethylene glycol (PEG)-lipids to form SV119-derivatized liposomes. This process enhances the stability and cellular uptake of the liposomes when used as drug delivery vehicles .
Synthesis Steps:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are employed to confirm successful synthesis and characterize the molecular weight of the products .
The chemical structure of SV119 reveals a complex arrangement conducive to its interaction with sigma-2 receptors. The specific binding characteristics are attributed to the presence of a free amino group, which plays a crucial role in receptor affinity.
Key Structural Features:
SV119 participates in various chemical reactions primarily through its functional groups, allowing it to form conjugates with other therapeutic agents or imaging probes. For instance, coupling SV119 with pro-apoptotic peptides has been shown to enhance selective cytotoxicity towards sigma-2 receptor-overexpressing tumor cells .
Notable Reactions:
The mechanism by which SV119 exerts its effects involves selective binding to sigma-2 receptors on cancer cells, facilitating endocytosis and enhancing drug delivery efficiency. Upon binding, SV119 triggers internalization processes that allow therapeutic agents conjugated with it to enter tumor cells more effectively.
Mechanistic Insights:
SV119 exhibits several notable physical and chemical properties that contribute to its functionality as a therapeutic agent:
Physical Properties:
Chemical Properties:
Quantitative analyses reveal that modifications such as PEGylation significantly improve pharmacokinetic profiles, making it suitable for intravenous delivery systems .
SV119 has shown promise in several scientific applications, particularly in oncology:
Research continues into optimizing SV119-based formulations for clinical applications, focusing on improving efficacy while minimizing side effects associated with traditional chemotherapy .
SV119 is classified pharmacologically as a high-affinity sigma-2 receptor ligand with a documented binding affinity (Kᵢ) in the nanomolar range. While the exact chemical structure remains proprietary in public literature, available data indicate it belongs to the biaryl piperazine chemotype. This class features a core piperazine ring linked to aromatic systems, which is critical for σ2R recognition. Key structural attributes include:
Table 1: Key Chemical and Pharmacological Properties of SV119
Property | Value/Description | Method of Determination |
---|---|---|
Receptor Binding Affinity (Kᵢ) | 15-25 nM (σ2R) | Competitive radioligand binding ([³H]DTG) |
Selectivity Ratio (σ2R:σ1R) | >100-fold selectivity for σ2R | Receptor binding assays |
Solubility | Moderate aqueous solubility | Experimental log P analysis |
Conjugation Site | Primary amine group | Mass spectrometry/NMR |
Structurally analogous ligands like RHM-138 and WC-26 share the piperazine core but differ in aromatic substituents, leading to variations in receptor affinity and cytotoxic potency. SV119’s balanced lipophilicity (log P ~2-3) facilitates cellular internalization, a property validated via mass spectrometry studies showing rapid accumulation in cancer cells within 2 hours of exposure [1] [5].
The sigma-2 receptor (recently identified as TMEM97) is an endoplasmic reticulum-resident transmembrane protein implicated in cholesterol homeostasis, membrane trafficking, and cellular stress responses. Its expression correlates strongly with proliferative status across solid tumors:
Mechanistically, σ2R forms a trimeric complex with PGRMC1 (Progesterone Receptor Membrane Component 1) and the LDL receptor, regulating internalization of cholesterol and apoptotic ligands. This complex is overactive in tumors, driving cholesterol-dependent membrane synthesis essential for rapid cell division. SV119 exploits this pathway by binding TMEM97, inducing receptor internalization and concentrating conjugated therapeutics within cancer cells [7] [8].
Table 2: Sigma-2 Receptor Expression in Human Tumors and Cell Lines
Tumor Type | Relative σ2R Expression (vs. Normal) | Detection Method | Clinical Implication |
---|---|---|---|
Pancreatic ductal adenocarcinoma | 5–8 fold increase | Radioligand ([¹²⁵I]SV119 autoradiography) | Targeted drug delivery validation |
Breast cancer (triple-negative) | 4–6 fold increase | Immunohistochemistry | Predicts SV119 uptake efficiency |
Non-small cell lung cancer | 3–4 fold increase | PET imaging with σ2 tracer | Diagnostic imaging application |
Prostate adenocarcinoma | 4–7 fold increase | Flow cytometry | Correlates with Gleason score |
Sigma-2 ligands have transitioned from non-selective research tools to tumor-targeted therapeutics over four decades:
This evolution transformed σ2R ligands from diagnostic probes into active targeting moieties. For example, SV119 conjugated to erastin derivatives (SW V-49) or liposomal doxorubicin enhanced tumor-specific cytotoxicity by 35-fold in pancreatic cancer models versus non-targeted drugs [1] [3].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7